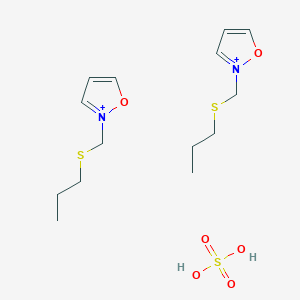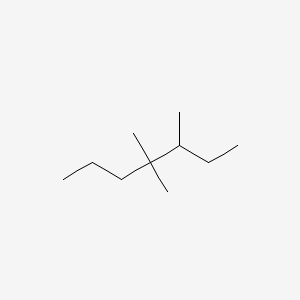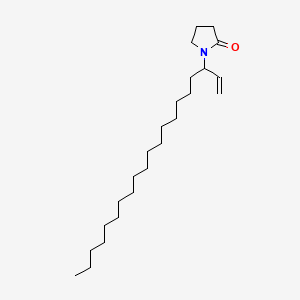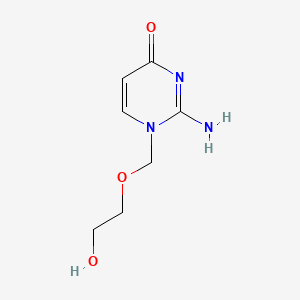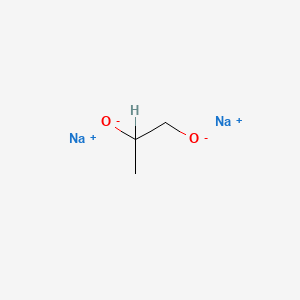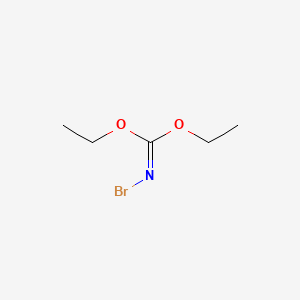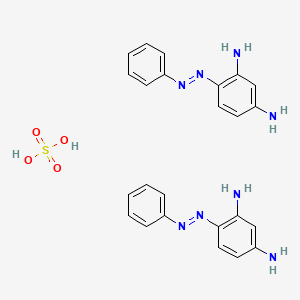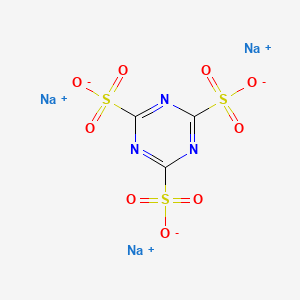
Trisodium 1,3,5-triazine-2,4,6-trisulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 1,3,5-triazine-2,4,6-trisulphonate is a chemical compound with the molecular formula C3H4N3NaO9S3. It is known for its high solubility in water and its application in various industrial processes. This compound is often used as a chelating agent, particularly in water treatment processes to remove heavy metals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trisodium 1,3,5-triazine-2,4,6-trisulphonate typically involves the sulfonation of cyanuric chloride followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large reactors where cyanuric chloride is reacted with sulfuric acid to form the trisulfonic acid derivative. This intermediate is then neutralized with sodium hydroxide to yield the final product. The process is optimized for high yield and purity, with continuous monitoring of reaction parameters.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: The compound is relatively stable and does not readily undergo reduction under normal conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazine ring.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
Trisodium 1,3,5-triazine-2,4,6-trisulphonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a chelating agent to remove metal ions from biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic assays.
Industry: Widely used in water treatment processes to remove heavy metals and in the textile industry as a dye stabilizer.
Mechanism of Action
The primary mechanism of action of Trisodium 1,3,5-triazine-2,4,6-trisulphonate involves its ability to chelate metal ions. The sulfonate groups form strong complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in water treatment and other applications where metal ion removal is necessary.
Comparison with Similar Compounds
Trisodium 1,3,5-triazine-2,4,6-trithiol trisodium salt: Another triazine derivative used for heavy metal removal.
1,3,5-Triazine-2,4,6-triamine (Melamine): Known for its use in the production of melamine resins and its application in various industrial processes.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Used in the production of cross-linked polymers and as a flame retardant.
Uniqueness: Trisodium 1,3,5-triazine-2,4,6-trisulphonate is unique due to its high solubility in water and its strong chelating ability, making it particularly effective in water treatment applications. Its stability and versatility in various chemical reactions also set it apart from other triazine derivatives.
Properties
CAS No. |
85391-96-4 |
|---|---|
Molecular Formula |
C3N3Na3O9S3 |
Molecular Weight |
387.2 g/mol |
IUPAC Name |
trisodium;1,3,5-triazine-2,4,6-trisulfonate |
InChI |
InChI=1S/C3H3N3O9S3.3Na/c7-16(8,9)1-4-2(17(10,11)12)6-3(5-1)18(13,14)15;;;/h(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |
InChI Key |
PTWBWTHLDIERJK-UHFFFAOYSA-K |
Canonical SMILES |
C1(=NC(=NC(=N1)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


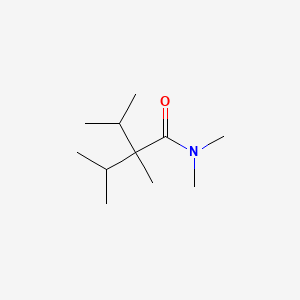

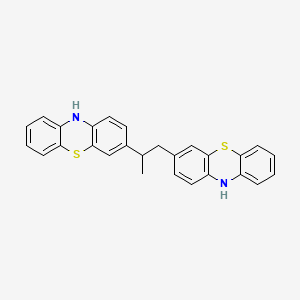
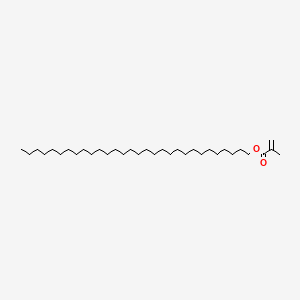

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
